![molecular formula C12H14N2O4 B14181295 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol CAS No. 917370-00-4](/img/structure/B14181295.png)
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is a chemical compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazine ring, both of which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol typically involves the formation of the pyrazine ring followed by the introduction of the furan ring and the butane-1,2,3-triol moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a pyrazine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives .
Scientific Research Applications
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The furan and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(2S,3S,4-trihydroxybutyl)pyrazine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 3-(Furan-2-yl)-4H-chromen-4-one
Uniqueness
4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol is unique due to its combination of furan and pyrazine rings with a butane-1,2,3-triol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
917370-00-4 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol |
InChI |
InChI=1S/C12H14N2O4/c15-7-11(17)10(16)4-8-5-14-9(6-13-8)12-2-1-3-18-12/h1-3,5-6,10-11,15-17H,4,7H2 |
InChI Key |
KLACITZZUQUMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(N=C2)CC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


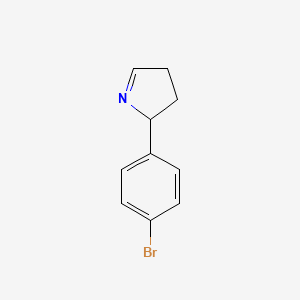
![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
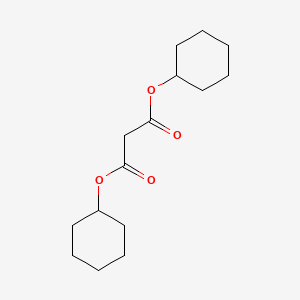
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
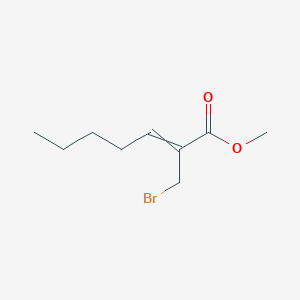
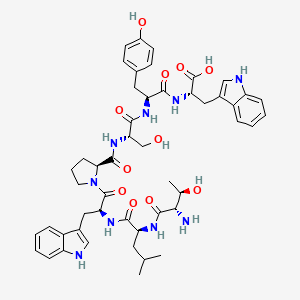



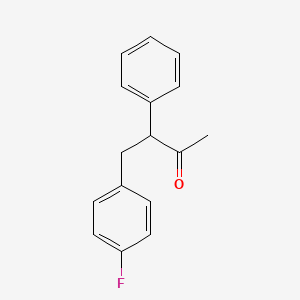

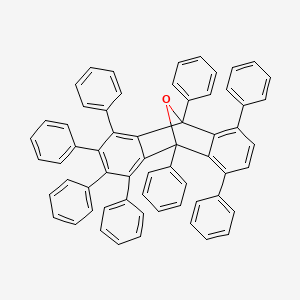
![N-(1-{Benzyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14181304.png)
